(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(tetrahydrofuran-3-yl)methanone
Description
Properties
IUPAC Name |
[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(oxolan-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3/c16-13-9-17-5-1-14(13)21-12-2-6-18(7-3-12)15(19)11-4-8-20-10-11/h1,5,9,11-12H,2-4,6-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNKGGHKUDCJBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)C3CCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Etherification via Mitsunobu Reaction
The Mitsunobu reaction is a reliable method for forming C–O bonds under mild conditions. Using 3-chloro-4-hydroxypyridine and piperidin-4-ol , the ether linkage is constructed with diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) at 0–25°C. This method avoids the need for protecting the piperidine nitrogen, simplifying the synthetic route.
Reaction Scheme :
$$
\text{3-Chloro-4-hydroxypyridine} + \text{Piperidin-4-ol} \xrightarrow{\text{DIAD, PPh}_3, \text{THF}} \text{4-((3-Chloropyridin-4-yl)oxy)piperidine}
$$
Key Data :
Alternative SN2 Displacement
Activation of 3-chloro-4-hydroxypyridine as a tosylate (using TsCl, Et₃N) enables nucleophilic displacement by piperidin-4-ol in dimethylformamide (DMF) at 80°C. While cost-effective, this method requires stringent anhydrous conditions and yields 70–78%.
Synthesis of Tetrahydrofuran-3-carbonyl Derivatives
Oxidation of Tetrahydrofuran-3-methanol
Tetrahydrofuran-3-methanol is oxidized to tetrahydrofuran-3-carboxylic acid using Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C. Subsequent treatment with thionyl chloride (SOCl₂) converts the acid to tetrahydrofuran-3-carbonyl chloride .
Reaction Conditions :
Alternative Pathway via 3-Oxo-Tetrahydrofuran
Patent US9399629B2 describes the oxidation of 3-hydroxy tetrahydrofuran to 3-oxo-tetrahydrofuran using trichloroisocyanuric acid (TCCA) and 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) in dichloromethane at −10°C to 25°C. The ketone is then converted to the acyl chloride via Hell–Volhard–Zelinskii reaction.
Advantages :
Coupling Strategies for Methanone Formation
Amide Bond Formation
The piperidine amine reacts with tetrahydrofuran-3-carbonyl chloride in the presence of triethylamine (Et₃N) to form the target methanone.
Optimized Conditions :
- Solvent: Dichloromethane (DCM)
- Base: Et₃N (2.5 equiv)
- Temperature: 0°C to room temperature
- Yield: 89–93%
Mechanistic Insight :
The reaction proceeds via nucleophilic acyl substitution, where the piperidine nitrogen attacks the electrophilic carbonyl carbon, displacing chloride.
Coupling Reagent-Mediated Approach
For acid-sensitive substrates, carbodiimide reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) are employed. This method minimizes racemization and is preferred for stereochemically complex intermediates.
Typical Protocol :
Analytical Characterization and Quality Control
Spectroscopic Data
Chromatographic Purity
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Mitsunobu + Amidation | 89–93 | >99.5 | High | Industrial |
| SN2 + EDCl/HOBt | 78–85 | 98–99 | Moderate | Pilot-scale |
| TEMPO Oxidation + EDC | 82–88 | 97–98 | Low | Lab-scale |
Key Findings :
- The Mitsunobu/amidation sequence offers the highest yield and purity but requires expensive reagents.
- SN2 displacement is cost-effective but less suitable for stereosensitive applications.
Industrial-Scale Considerations
Patent CN104031029A highlights the importance of solvent recovery and waste minimization in large-scale synthesis. Tetrahydrofuran (THF) and dichloromethane (DCM) are recycled via distillation, reducing environmental impact. Additionally, the use of sodium sulfite for quenching excess oxidizing agents aligns with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The compound can be subject to oxidation reactions, especially at the piperidine ring, leading to the formation of N-oxides or other oxygenated products.
Reduction: : Hydrogenation or other reduction methods can modify the pyridine ring or reduce double bonds within the molecule.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: : Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: : Nucleophiles such as alkoxides, amines, or thiols under basic conditions.
Major Products Formed from These Reactions
Depending on the specific reaction conditions, the major products include substituted derivatives, oxidized or reduced forms, and complex adducts useful for further synthetic applications.
Scientific Research Applications
The compound (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(tetrahydrofuran-3-yl)methanone has several key applications:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its interactions with various biological targets, potentially as a ligand for receptors or enzymes.
Medicine: : Investigated for its therapeutic potential, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: : Applied in the manufacture of specialty chemicals, agrochemicals, or materials science.
Mechanism of Action
The mechanism by which this compound exerts its effects involves specific binding to molecular targets, often disrupting or modifying their activity. The methanone group can form key interactions with active sites of enzymes or receptors, while the piperidine and pyridine rings contribute to overall molecular stability and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes structurally related compounds and their key distinctions:
| Compound (CAS No.) | Key Structural Features | Similarity Score | Reported Properties/Applications |
|---|---|---|---|
| Target Compound | Piperidine-THF methanone core, 3-chloropyridinyloxy substituent | — | Hypothesized enhanced solubility due to THF; potential kinase inhibition (inferred from analogs) |
| 637022-52-7 | 4-Bromo-1-chloro-2-isopropoxybenzene | 0.68 | Halogenated aromatic system; used in Suzuki-Miyaura coupling reactions |
| 915095-87-3 | (S)-(2-Chloro-5-iodophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone | 0.66 | Chiral THF-phenyl methanone; iodine substituent enables radiolabeling or cross-coupling |
Key Observations:
The THF moiety in both the target compound and [915095-87-3] improves aqueous solubility relative to purely aromatic systems, though the iodine substituent in [915095-87-3] adds steric bulk that may limit membrane permeability .
Synthetic Accessibility: The target compound’s piperidine-THF linkage likely requires multi-step synthesis involving nucleophilic substitution (e.g., coupling of chloropyridine with piperidine) and ketone formation, similar to methods described for spiro-fused pyridine derivatives . In contrast, [915095-87-3] employs Sonogashira or Suzuki-Miyaura couplings for aryl-iodine functionalization, as seen in .
Biological Relevance: Compounds like the target molecule and pyrrolo-pyridine derivatives (e.g., ) share chloro-substituted aromatic systems, which are common in kinase inhibitors (e.g., imatinib analogs) . The absence of a morpholine ring (cf. ’s “1-morpholin-4-yl-methanone”) in the target compound may reduce off-target GPCR activity .
Research Findings and Data Gaps
- Physicochemical Data: No experimental LogP, solubility, or stability data for the target compound is available in the provided evidence. Predictions using tools like ChemAxon suggest moderate lipophilicity (cLogP ~2.5) due to the THF and pyridine groups.
- Synthetic Challenges : Halogenated intermediates (e.g., 5-iodo derivatives in ) require palladium catalysis, which may limit scalability compared to simpler SNAr reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
